3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Overview
Description
3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C14H11BrN2O and a molecular weight of 303.161 g/mol . It is known for its unique structure, which includes a cyano group, a phenylethyl group, and a pyridinium ion. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 2-oxo-2-phenylethyl bromide with 3-cyanopyridine under specific conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The cyano group and the pyridinium ion play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:
2-Methyl-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide: This compound has a similar structure but with a methyl group instead of a cyano group.
3-Cyano-1-(2-oxo-2-phenylethyl)pyridinium chloride: This compound has a chloride ion instead of a bromide ion.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenacylpyridin-1-ium-3-carbonitrile;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N2O.BrH/c15-9-12-5-4-8-16(10-12)11-14(17)13-6-2-1-3-7-13;/h1-8,10H,11H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMXLIQILLRLJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C#N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385674 | |
Record name | 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-46-4 | |
Record name | 3-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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